molecular formula C10H12N2O4 B1584047 3'5'-Anhydro thymidine CAS No. 7481-90-5

3'5'-Anhydro thymidine

Cat. No. B1584047
CAS RN: 7481-90-5
M. Wt: 224.21 g/mol
InChI Key: OAWLMYIJZBBZTP-UHFFFAOYSA-N
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Description

3’5’-Anhydro thymidine is a metabolite of Thymidine, which is a constituent of deoxyribonucleic acid (DNA). It plays a role in the transport of nucleosides in human erythrocytes .


Synthesis Analysis

The synthesis of 3’5’-Anhydro thymidine involves several steps. In one study, a 3’-N,5’-S-bridging thiophosphoramidate analogue of thymidylyl-3’,5’-thymidine was synthesized under aqueous conditions . Another study proposed novel synthetic routes to 3’-thiocytidylates and their polymers, where the driving force of these reactions is based on the superior nucleophilicity of the thiophosphate anion coupled with charge interactions in facilitating displacement reactions on anhydrocytidine moieties .


Molecular Structure Analysis

The molecular formula of 3’5’-Anhydro thymidine is C10H12N2O4 . Thymidine, from which 3’5’-Anhydro thymidine is derived, is a pyrimidine deoxynucleoside. Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA .


Chemical Reactions Analysis

In the anhydronucleosides containing pyrimidine bases, the C-2 oxygen forms an ether bond to one of the three available pentose carbons, i.e., the 2’, 3’, and 5’, respectively. Ether ring opening can be achieved by the attack of nucleophilic agents on the pentose carbon .

Scientific Research Applications

Synthesis and Study of Thymidine Derivatives

  • Thymidine derivatives like 5,6-dihydroxy-5,6-dihydrothymidine (thymidine glycol) are formed when thymidine reacts with reactive oxygen species. These derivatives have applications in understanding the impact of oxidative damage on DNA. (Lustig et al., 1992)

Development of Radiopharmaceuticals

  • Thymidine analogues like 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) are used in positron-emission-tomography (PET) for tumor studies. These compounds are significant for their stable nature and do not participate in DNA synthesis, making them useful in medical imaging. (Wodarski et al., 2000)

Study of DNA Damage and Repair

  • The use of tritiated thymidine (3Hth) as a DNA precursor aids in examining cells preparing for division. It is a crucial tool for understanding the cellular processes involved in DNA replication and repair. (Maenza & Harding, 1962)

Research in Radiation Biology

  • 5,6-Dihydrothymidine (dDHT), a thymidine derivative, is produced during gamma-irradiation of DNA. This compound's formation and behavior under various conditions are important for understanding DNA damage caused by radiation. (Furlong et al., 1986)

Applications in Molecular Biology

  • Thymidine analogues like 5-ethynyl-2′-deoxyuridine (EdU) are used for tagging dividing cells in DNA synthesis studies. These compounds are crucial for research in areas like stem cell research, cancer biology, and parasitology. (Cavanagh et al., 2011)

NMR Spectroscopy Studies

  • NMR spectroscopy can be used to study enzyme active sites, with thymidine derivatives serving as substrates or inhibitors in these studies. This application is crucial for understanding enzyme-substrate interactions at a molecular level. (Griffin et al., 1975)

Safety And Hazards

3’5’-Anhydro thymidine may be toxic to wildlife and could potentially kill plants, fish, birds, or other animals and insects. It may also be very toxic to aquatic life with long-lasting effects .

Future Directions

The synthesis and study of 3’5’-Anhydro thymidine and its analogues have potential applications in various fields. For instance, they could be used in the study of cell proliferation and DNA synthesis . Additionally, the products of the reactions involving 3’5’-Anhydro thymidine could be of biochemical and pharmacological interest .

properties

IUPAC Name

1-(2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLMYIJZBBZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'5'-Anhydro thymidine

CAS RN

7481-90-5, 38313-48-3
Record name NSC98948
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'5'-anhydro thymidine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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